molecular formula C21H26N2O3 B5905035 N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide

N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide

Cat. No. B5905035
M. Wt: 354.4 g/mol
InChI Key: KIUMRMJUSPRNPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of an amide bond, which is typically achieved through the reaction of a carboxylic acid with an amine . The methoxyphenyl and propionylamino groups could be introduced through substitution reactions, depending on the starting materials used.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the amide group in this compound might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .

Mechanism of Action

Target of Action

The primary target of N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide is the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

This compound acts as a selective COX-2 inhibitor . By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by COX-2 to produce prostaglandins, which are involved in promoting inflammation, pain, and fever. By inhibiting COX-2, the compound reduces the levels of these prostaglandins, leading to decreased inflammation and pain .

Pharmacokinetics

The pharmacokinetics of N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide involves its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of COX-2 leads to a reduction in prostaglandin synthesis . This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby mitigating the inflammatory response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action. For instance:

By understanding these aspects, researchers and healthcare providers can better predict the compound’s behavior in different scenarios and optimize its therapeutic use.

: Source 1 : Source 2

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of a compound, as well as its health effects .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential applications. This could include exploring its biological activity, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-20(24)22-18-11-8-10-17(14-18)21(25)23(3)15(2)13-16-9-6-7-12-19(16)26-4/h6-12,14-15H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUMRMJUSPRNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)C(C)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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